2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Hydrazide Formation: The intermediate is further reacted with hydrazine hydrate to form the hydrazide moiety.
Condensation Reaction: Finally, the hydrazide is condensed with 3,5-di-tert-butyl-4-hydroxybenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine bond, converting it to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Antioxidant Properties: Its phenolic structure contributes to its ability to scavenge free radicals, making it a potential antioxidant.
Industry
Polymer Additives: It can be used as an additive in polymers to enhance their thermal stability and resistance to oxidation.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell lysis.
Antioxidant Activity: It donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.
Catalysis: It forms stable complexes with transition metals, facilitating various catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETOHYDRAZIDE: Lacks the bulky tert-butyl groups and the phenolic hydroxyl group.
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N’-[(E)-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINE: Similar structure but with a hydrazine moiety instead of a hydrazide.
Uniqueness
The presence of the 3,5-di-tert-butyl-4-hydroxyphenyl group in 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE imparts unique steric and electronic properties, enhancing its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H30N4O2S |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H30N4O2S/c1-23(2,3)16-11-15(12-17(21(16)30)24(4,5)6)13-25-28-20(29)14-31-22-26-18-9-7-8-10-19(18)27-22/h7-13,30H,14H2,1-6H3,(H,26,27)(H,28,29)/b25-13+ |
InChI Key |
QQDZIWDFIRXXCP-DHRITJCHSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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